molecular formula C19H17N3O2S2 B043688 Dansylamino-pitc CAS No. 102417-94-7

Dansylamino-pitc

Cat. No.: B043688
CAS No.: 102417-94-7
M. Wt: 383.5 g/mol
InChI Key: MZGXHCHKGRQLHR-UHFFFAOYSA-N
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Description

Dansylamino-pitc, also known as this compound, is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dansylamino-pitc (Dansylamino phenylisothiocyanate) is a fluorescent coupling reagent widely used in biochemistry, particularly for the Edman degradation method of protein sequencing. This compound exhibits significant biological activity, which can be attributed to its unique chemical properties and its application in various biochemical assays. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound is characterized by its dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which provides strong fluorescent properties. The isothiocyanate functional group facilitates the reaction with amino groups in proteins and peptides, forming stable derivatives that can be analyzed using chromatographic techniques. The mechanism of action involves the formation of thiourea linkages with amino acids, allowing for their detection and quantification.

Applications in Biological Research

  • Protein Sequencing : this compound is primarily used in Edman degradation for determining amino acid sequences in proteins. This method allows for the identification of the N-terminal residues of peptides and proteins.
  • Fluorescent Labeling : The dansyl group imparts fluorescence to the labeled compounds, enabling sensitive detection using fluorescence spectroscopy. This property is particularly useful in studying protein interactions and dynamics.
  • Neurotransmitter Analysis : Dansyl derivatives have been employed to analyze neurotransmitters due to their ability to form stable derivatives with amino acids involved in neurotransmission .

Case Studies

  • Amino Acid Analysis : A study optimized the use of dansyl derivatization for analyzing neuroactive amino acids in biological samples. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting the effectiveness of this compound in biochemical assays .
  • Protein Interaction Studies : Research indicated that this compound-labeled proteins exhibited distinct fluorescence characteristics when interacting with other biomolecules, providing insights into protein-protein interactions and conformational changes during biological processes.
  • Detection of D-amino Acids : this compound has been utilized for the sensitive detection of D-amino acids in peptides, which are often overlooked but play significant roles in various physiological processes . This capability enhances our understanding of peptide diversity and functionality.

Comparative Data Table

Property/CharacteristicThis compoundOther Coupling Reagents
FluorescenceHighVariable
StabilityStable under acidic conditionsVaries
ApplicationProtein sequencingBroad (e.g., HPLC)
SensitivityHighModerate to High

Properties

IUPAC Name

5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGXHCHKGRQLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145062
Record name 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102417-94-7
Record name 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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